PROTAC Sirt2 Degrader-1

概要

説明

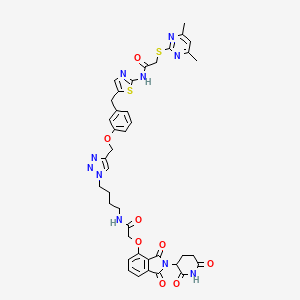

PROTAC Sirt2 Degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Sirtuin 2 (Sirt2) protein. This compound is composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and a cereblon ligand for E3 ubiquitin ligase. It shows an IC50 of 0.25 micromolar for Sirt2, with no effect on Sirtuin 1 or Sirtuin 3 (IC50s > 100 micromolar) .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC Sirt2 Degrader-1 involves several key steps:

Synthesis of the Sirt2 Inhibitor: The Sirt2 inhibitor is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions.

Linker Attachment: The synthesized Sirt2 inhibitor is then attached to a linker molecule through amide bond formation.

Cereblon Ligand Attachment: The final step involves attaching the cereblon ligand to the linker, again through amide bond formation

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

Reaction Temperature and Time: Optimizing these parameters to ensure complete reactions.

Purification Methods: Using techniques such as column chromatography and recrystallization to purify the final product

化学反応の分析

Types of Reactions

PROTAC Sirt2 Degrader-1 undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the Sirt2 inhibitor moiety.

Reduction: Reduction reactions can occur at the linker or cereblon ligand moieties.

Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have varying degrees of activity and selectivity towards Sirt2 .

科学的研究の応用

Cell Line Studies

In studies using HeLa cells , PROTAC Sirt2 Degrader-1 was shown to induce significant degradation of Sirt2 when treated with concentrations around 10 μM for periods between 1 to 6 hours . Western blot analyses confirmed that while Sirt2 levels decreased, Sirt1 levels remained unaffected, indicating selective targeting .

Cytotoxicity and Therapeutic Potential

Research indicates that the degradation of Sirt2 through PROTAC technology leads to enhanced cytotoxic effects in cancer cell lines. For instance, studies have suggested that inhibiting Sirt2 can lead to increased apoptosis in cancer cells, providing a potential therapeutic avenue for cancers where Sirt2 is overexpressed .

Cancer Research

- Breast Cancer : In models where Sirt2 is implicated in tumor progression, the application of this compound has been associated with reduced cell proliferation and increased apoptosis rates. This suggests a promising role for this compound in treating breast cancer where Sirt2 acts as a facilitator of malignancy .

- Neurodegenerative Disorders : Given the role of sirtuins in neuroprotection and metabolism, targeting Sirt2 could also be beneficial in neurodegenerative diseases such as Alzheimer's disease. Preclinical models have shown that inhibiting Sirt2 can ameliorate symptoms associated with neurodegeneration .

Comparative Analysis with Traditional Inhibitors

| Feature | This compound | Traditional Sirt2 Inhibitors |

|---|---|---|

| Mechanism | Induces degradation | Competitive inhibition |

| Selectivity | High (Sirt2 only) | Variable |

| Efficacy | IC50 = 0.25 μM | Varies widely |

| Cellular Effects | Promotes apoptosis | May not induce apoptosis |

| Clinical Potential | High | Moderate |

作用機序

PROTAC Sirt2 Degrader-1 exerts its effects through the following mechanism:

Binding to Sirt2: The Sirt2 inhibitor moiety binds selectively to the Sirt2 protein.

Recruitment of E3 Ubiquitin Ligase: The cereblon ligand recruits the E3 ubiquitin ligase to the Sirt2 protein.

Ubiquitination and Degradation: The E3 ubiquitin ligase ubiquitinates the Sirt2 protein, marking it for degradation by the proteasome

類似化合物との比較

Similar Compounds

PROTAC Sirt1 Degrader-1: Selectively degrades Sirtuin 1.

PROTAC Sirt3 Degrader-1: Selectively degrades Sirtuin 3.

PROTAC CDK12/13 Degrader: Targets cyclin-dependent kinases 12 and 13 for degradation

Uniqueness

PROTAC Sirt2 Degrader-1 is unique due to its high selectivity for Sirt2 over other Sirtuin family members. This selectivity is achieved through the use of a highly potent and isotype-selective Sirt2 inhibitor, making it a valuable tool for studying Sirt2-specific biological processes and for developing Sirt2-targeted therapies .

生物活性

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a novel class of therapeutics designed to induce targeted protein degradation, thereby overcoming limitations associated with traditional small molecule inhibitors. Among these, PROTAC Sirt2 Degrader-1 has emerged as a significant compound due to its ability to selectively degrade SIRT2, an enzyme implicated in various cancers and metabolic disorders. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in cellular models, and potential therapeutic implications.

PROTACs function by harnessing the ubiquitin-proteasome system (UPS) to degrade specific proteins. This compound consists of three main components:

- Ligand for SIRT2 : This component binds specifically to the SIRT2 protein.

- E3 Ligase Recruiter : This part recruits an E3 ligase, which facilitates the ubiquitination of the target protein.

- Linker : The linker connects the ligand and the E3 ligase recruiter, allowing for effective interaction.

Upon binding, this compound forms a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of SIRT2, effectively reducing its levels in cells .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively degrades SIRT2 in various cancer cell lines. For instance, treatment with this compound resulted in a significant decrease in SIRT2 protein levels in MCF7 and BT549 breast cancer cells after 48 hours. The degradation was dose-dependent, with a notable effect observed at concentrations as low as 5 μM .

Comparative Analysis with Traditional Inhibitors

Traditional SIRT2 inhibitors primarily block its enzymatic activity but do not lead to degradation of the protein itself. In contrast, this compound not only inhibits the deacetylation activity of SIRT2 but also eliminates its defatty-acylation activity through complete degradation. This dual action enhances its antiproliferative effects on cancer cells compared to conventional inhibitors .

Case Studies

- Breast Cancer Models : In studies involving MCF7 cells, this compound showed a greater reduction in cell viability compared to traditional inhibitors, suggesting enhanced cytotoxicity linked to the complete removal of SIRT2 from the cellular environment .

- Colorectal Cancer : In colorectal cancer models, PROTACs targeting SIRT2 demonstrated potential in reducing tumor growth rates significantly when combined with other chemotherapeutic agents .

Data Table: Efficacy of this compound vs Traditional Inhibitors

| Compound | IC50 (μM) | Mechanism | Effect on Cell Viability |

|---|---|---|---|

| This compound | 5 | Protein degradation | Strong |

| Traditional SIRT2 Inhibitor | 10 | Enzyme inhibition | Moderate |

Implications for Cancer Therapy

The ability of this compound to degrade SIRT2 presents significant implications for cancer therapy:

- Targeted Therapy : By selectively degrading proteins involved in tumorigenesis, PROTACs can provide a more targeted approach compared to broad-spectrum chemotherapeutics.

- Overcoming Resistance : Traditional inhibitors often face challenges such as drug resistance; however, by degrading the target protein entirely, PROTACs may circumvent these issues .

- Combination Strategies : The use of PROTACs alongside existing therapies could enhance treatment efficacy and reduce side effects associated with high-dose traditional drugs.

特性

IUPAC Name |

N-[4-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H40N10O8S2/c1-23-15-24(2)44-40(43-23)59-22-34(53)46-39-42-18-28(60-39)17-25-7-5-8-27(16-25)57-20-26-19-49(48-47-26)14-4-3-13-41-33(52)21-58-31-10-6-9-29-35(31)38(56)50(37(29)55)30-11-12-32(51)45-36(30)54/h5-10,15-16,18-19,30H,3-4,11-14,17,20-22H2,1-2H3,(H,41,52)(H,42,46,53)(H,45,51,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYRXFYWVDWPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40N10O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

852.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。